molecular formula C13H16F3N3O B2690410 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 2319763-56-7

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B2690410
CAS No.: 2319763-56-7
M. Wt: 287.286
InChI Key: QOJBWUSHCRKPQI-UHFFFAOYSA-N
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Description

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[331]nonane is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a bicyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with trifluoromethyl groups and bicyclic structures. Examples are:

  • 7-(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane
  • 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]decane

Uniqueness

The uniqueness of 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-3-oxa-7-azabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-8-17-11(13(14,15)16)3-12(18-8)19-4-9-2-10(5-19)7-20-6-9/h3,9-10H,2,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJBWUSHCRKPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CC3CC(C2)COC3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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